4-Amino-7-bromothieno[3,4-d]pyrimidine
Overview
Description
4-Amino-7-bromothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of an amino group at the 4th position and a bromine atom at the 7th position on the thieno[3,4-d]pyrimidine ring system. This compound has garnered significant interest due to its potential as a potent inhibitor of cyclin-dependent kinases (CDKs) and its extensive study as an anti-tumor agent.
Mechanism of Action
Target of Action
The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .
Mode of Action
This compound acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .
Biochemical Pathways
By inhibiting CDKs, this compound affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .
Result of Action
The inhibition of CDKs by this compound results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .
Preparation Methods
The synthesis of 4-Amino-7-bromothieno[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2,4-dibromopyrimidine.
Synthetic Route: The key steps include the formation of the thieno[3,4-d]pyrimidine core through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
4-Amino-7-bromothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
4-Amino-7-bromothieno[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its inhibitory effects on cyclin-dependent kinases, making it a potential candidate for cancer research.
Medicine: Due to its anti-tumor properties, it is explored as a lead compound in the development of new anticancer drugs.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Amino-7-bromothieno[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-Amino-6-bromothieno[3,4-d]pyrimidine: Similar structure but with bromine at the 6th position.
4-Amino-7-chlorothieno[3,4-d]pyrimidine: Similar structure but with chlorine instead of bromine.
4-Amino-7-methylthieno[3,4-d]pyrimidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
7-bromothieno[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGJTRGEFQUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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